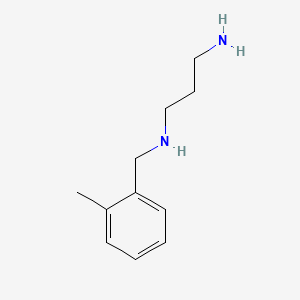

N-((o-Tolyl)methyl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-methylphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-6,13H,4,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIHMOWQNFKVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191808 | |

| Record name | N-((o-Tolyl)methyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38486-29-2 | |

| Record name | N1-[(2-Methylphenyl)methyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38486-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((o-Tolyl)methyl)propane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038486292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((o-Tolyl)methyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(o-tolyl)methyl]propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-((O-TOLYL)METHYL)PROPANE-1,3-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK684AEG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N O Tolyl Methyl Propane 1,3 Diamine and Analogues

Direct Amination Approaches for Substituted Propane-1,3-Diamines

Direct amination methods involve the formation of the target diamine in a single procedural step from readily available precursors. These methods are often favored for their efficiency and atom economy.

Reductive Amination Strategies

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). researchgate.netdss.go.thorganic-chemistry.org For greater selectivity, particularly in the presence of other reducible functional groups, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred. masterorganicchemistry.com These reagents are particularly effective at reducing the protonated iminium ion, which forms under mildly acidic conditions, while leaving the initial aldehyde largely unreacted. masterorganicchemistry.com

Catalytic transfer hydrogenation represents another effective strategy for the reduction step. liv.ac.uk This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes). liv.ac.ukrsc.org This approach is often considered a greener alternative to metal hydride reagents. nih.gov

| Aldehyde | Amine | Reducing System | Solvent | Typical Conditions | Product |

| o-Tolylbenzaldehyde | Propane-1,3-diamine | NaBH₄ | Methanol | Room Temperature, 2-12 h | N-((o-Tolyl)methyl)propane-1,3-diamine |

| Benzaldehyde | Propane-1,3-diamine | H₂/Pd-C | Ethanol | 25-50 °C, 1-5 bar H₂ | N-Benzylpropane-1,3-diamine |

| p-Anisaldehyde | n-Butylamine | HCOOH/Et₃N, Co-catalyst | Methanol | 100 °C, 4h | N-(p-Methoxybenzyl)-N-butylamine |

This table presents typical conditions for reductive amination reactions based on analogous transformations.

Nucleophilic Substitution Reactions in Diamine Synthesis

The synthesis of N-((o-Tolyl)methyl)propane-1,3-diamine can also be envisioned through a nucleophilic substitution pathway. This approach involves the reaction of an o-tolylbenzyl halide, such as o-tolylbenzyl chloride or bromide, with propane-1,3-diamine. In this reaction, the amino group of the diamine acts as a nucleophile, displacing the halide from the benzylic carbon.

A key challenge in this method is controlling the degree of alkylation. Since propane-1,3-diamine has two nucleophilic primary amino groups, the reaction can potentially lead to a mixture of mono- and di-substituted products, as well as overalkylation to form quaternary ammonium (B1175870) salts. To favor mono-substitution, a large excess of the diamine is typically used. This statistical control ensures that the electrophile (o-tolylbenzyl halide) is more likely to encounter an unreacted diamine molecule rather than a mono-substituted one. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

| Electrophile | Nucleophile | Base | Solvent | Typical Conditions | Product |

| o-Tolylbenzyl chloride | Propane-1,3-diamine (excess) | K₂CO₃ | Acetonitrile (B52724) | Reflux, 8-24 h | N-((o-Tolyl)methyl)propane-1,3-diamine |

| Benzyl bromide | Propane-1,3-diamine (excess) | Et₃N | Dichloromethane | Room Temperature, 12-24 h | N-Benzylpropane-1,3-diamine |

This table illustrates plausible conditions for the synthesis via nucleophilic substitution.

Multi-Component Reactions for Diverse Diamine Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. While a specific MCR for the direct synthesis of N-((o-Tolyl)methyl)propane-1,3-diamine is not prominently described, analogous structures can be generated using MCRs, which could then be further modified.

For instance, the Ugi or Passerini reactions are well-known isocyanide-based MCRs that can create complex amide structures. A variant of these reactions could potentially involve a protected propane-1,3-diamine derivative. However, these methods are generally more suited for creating more complex, substituted diamide (B1670390) scaffolds rather than the direct synthesis of a simple N-alkylated diamine. A more relevant, though still complex, approach could be a Mannich-like three-component reaction between an aldehyde, an amine, and a carbon nucleophile, which can be adapted for the synthesis of various substituted amines. beilstein-journals.org

Precursor-Based Synthesis and Derivatization

This strategy involves the synthesis of a precursor molecule, which is then chemically modified in a subsequent step to yield the final product. This two-step approach often allows for better control and purification of intermediates.

Synthesis via Schiff Base Intermediates

A common and reliable method for the synthesis of N-((o-Tolyl)methyl)propane-1,3-diamine involves the preparation and subsequent reduction of a Schiff base intermediate. researchgate.net

The first step is the condensation reaction between o-tolylbenzaldehyde and propane-1,3-diamine. ontosight.ai This reaction is typically carried out by mixing the two reactants in a suitable solvent, such as ethanol or toluene. The reaction is reversible and is driven to completion by the removal of the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. The product of this reaction, depending on the stoichiometry, can be the mono-Schiff base or the bis-Schiff base, N,N'-bis(o-tolylidene)propane-1,3-diamine. Using a 2:1 molar ratio of the aldehyde to the diamine favors the formation of the bis-imine.

The resulting imine is then isolated and subsequently reduced to the target diamine. A significant advantage of this two-step process is the ability to purify the Schiff base intermediate, which can lead to a higher purity final product. The reduction of the isolated imine can be achieved using various reducing agents, with sodium borohydride in an alcoholic solvent being a common and effective choice. researchgate.netdss.go.th This reagent chemoselectively reduces the imine C=N bond without affecting the aromatic ring.

| Aldehyde | Diamine | Solvent | Conditions for Condensation | Intermediate Product | Reducing Agent | Conditions for Reduction | Final Product |

| o-Tolylbenzaldehyde (2 eq.) | Propane-1,3-diamine (1 eq.) | Toluene | Reflux with Dean-Stark trap | N,N'-bis(o-tolylidene)propane-1,3-diamine | NaBH₄ | Methanol, 0 °C to RT | N,N'-bis((o-tolyl)methyl)propane-1,3-diamine |

| Salicylaldehyde (2 eq.) | Propane-1,3-diamine (1 eq.) | Ethanol | Reflux, 2-4 h | N,N'-bis(salicylidene)propane-1,3-diamine | NaBH₄ | Methanol, 0 °C to RT | N,N'-bis(2-hydroxybenzyl)propane-1,3-diamine |

This table outlines the two-step synthesis of N,N'-disubstituted propane-1,3-diamines via Schiff base intermediates. To obtain the mono-substituted product, a 1:1 stoichiometry in the condensation step would be employed, followed by reduction.

Subsequent Reduction of Iminospecies to Target Diamines

A prevalent and versatile method for the synthesis of N-substituted diamines, including N-((o-Tolyl)methyl)propane-1,3-diamine, is reductive amination. researchgate.net This process typically occurs in a two-step sequence within a single pot. The initial step involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate. For the synthesis of the title compound, o-tolualdehyde reacts with propane-1,3-diamine. ontosight.ai

Stereoselective and Enantiospecific Synthesis of 1,3-Diamines

The 1,3-diamine motif is a crucial structural component in many natural products and pharmaceutical agents. acs.orgresearchgate.net Consequently, the development of synthetic methods that control the three-dimensional arrangement (stereochemistry) of these molecules is of significant interest. acs.orgresearchgate.net Stereoselective and enantiospecific syntheses allow for the preparation of specific isomers of chiral 1,3-diamines, which is often essential for their biological activity. researchgate.net

Diastereoselective Ring-Opening of Aziridines

A highly effective strategy for the stereocontrolled synthesis of 1,3-diamines involves the ring-opening of aziridines. acs.orgacs.org Research has demonstrated that 2-azaallyl anions can act as potent nucleophiles, attacking aryl-substituted aziridines at the benzylic position. acs.orgacs.org This reaction proceeds in a diastereoselective and enantiospecific manner, yielding enantioenriched 1,3-diamines. acs.orgacs.org

The process is efficient, with reported yields of up to 95%, and highly diastereoselective, with diastereomeric ratios (dr) reaching over 20:1, favoring the syn-diastereomer. acs.orgacs.org A key advantage of this method is the direct formation of the 1,3-diamine framework with differentiated amino groups, which is valuable for further synthetic modifications. acs.org The reaction can generate products with up to three contiguous stereogenic centers, particularly when 1,2-disubstituted aziridines are used as substrates. acs.orgacs.org The stereoselectivity is influenced by the position of substituents on the aziridine's aryl group, with ortho substituents leading to the highest diastereoselectivity (>20:1 dr). acs.orgacs.org

| Aziridine Substrate | Azaallyl Anion Source | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|

| Aryl-substituted terminal aziridines | Ketimine-derived | Up to >20:1 | Up to 95% | acs.orgacs.org |

| 1,2-Disubstituted aziridines | Ketimine-derived | Not specified | Not specified | acs.org |

| ortho-Substituted aryl aziridines | Ketimine-derived | >20:1 | Not specified | acs.orgacs.org |

Aza-Michael Additions for Chiral Diamine Scaffolds

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing C-N bonds and creating chiral diamine scaffolds. rsc.orgnih.gov Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these reactions. nih.govnih.gov

For instance, bifunctional catalysts, such as those derived from L-tert-leucine, can be employed to modulate the reaction between N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones. rsc.org This allows for chemoselective control, leading to either chiral acyclic amination products or chiral pyrazolidines with excellent enantio- and diastereoselectivities. rsc.org Similarly, cinchona alkaloid-derived primary amine catalysts have been successfully used in the asymmetric aza-Michael addition of various nitrogen nucleophiles to α,β-unsaturated ketones, yielding products with high enantiomeric excess (ee). nih.gov These methods provide access to enantio-enriched building blocks that can be further elaborated into complex chiral diamines. rsc.org

Green Chemistry Approaches in Diamine Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov These principles are being actively applied to the synthesis of diamines, leading to the development of more environmentally sustainable protocols. researchgate.net

Solvent-Free and Catalyst-Free Protocols

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution. researchgate.netpharmafeatures.com Solvent-free reactions offer a significant advantage by simplifying work-up procedures, reducing waste, and often lowering energy consumption. pharmafeatures.com These reactions can be conducted by simply heating the neat reactants or by using mechanochemical methods like grinding. pharmafeatures.comresearchgate.net

For the synthesis of diamines and their derivatives, protocols that operate under solvent-free and, in some cases, catalyst-free conditions are being explored. dergipark.org.tr For example, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives can be performed using a reusable solid catalyst like alumina (B75360) under solvent-free conditions. researchgate.net Such approaches not only align with green chemistry principles by being cleaner and safer but can also be more economically viable than traditional solvent-based methods. researchgate.netpharmafeatures.com

Microwave-Assisted Synthetic Methods for N-Substituted Propane-1,3-Diamines

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govdergipark.org.tr Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to different outcomes compared to conventional heating methods. dergipark.org.tr

This technology has been successfully applied to the synthesis of heterocyclic compounds derived from N-substituted propane-1,3-diamines. researchgate.netconicet.gov.ar For example, the cyclodehydration of N-acyl-N'-aryl-1,3-propanediamines with formaldehyde (B43269) to produce N-acyl-N'-arylhexahydropyrimidines can be performed efficiently in an aqueous medium under microwave irradiation. researchgate.netconicet.gov.arconicet.gov.ar This method offers high yields in remarkably short reaction times compared to classical procedures that often require harsh conditions and azeotropic water removal. researchgate.netconicet.gov.ar

| Parameter | Microwave-Assisted Method | Conventional Heating Method | Reference |

|---|---|---|---|

| Reaction Time | Minutes | Hours to Days | dergipark.org.trresearchgate.net |

| Energy Consumption | Lower | Higher | pharmafeatures.com |

| Yields | Often higher | Variable, often lower | researchgate.net |

| Conditions | Aqueous medium, milder | Drastic heating, dehydrating agents | researchgate.netconicet.gov.ar |

Advanced Characterization and Structural Elucidation of N O Tolyl Methyl Propane 1,3 Diamine

Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For N-((o-Tolyl)methyl)propane-1,3-diamine, the ¹H NMR spectrum would be expected to show characteristic signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons on the aromatic ring, the methylene (B1212753) protons of the propane-1,3-diamine backbone, the benzylic methylene protons, and the amine (NH and NH₂) protons.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would typically appear in the downfield region (around 7.0-7.4 ppm). The methyl group on the tolyl ring would resonate further upfield as a singlet (around 2.3 ppm). The methylene protons of the propane (B168953) chain and the benzylic methylene group would exhibit distinct signals, with their multiplicity revealing the number of adjacent protons (spin-spin coupling). The amine protons often appear as broad signals, and their chemical shift can be concentration and solvent-dependent. For instance, in a related compound, N,N'-bis(benzyl)propane-1,3-diamine, the methylene protons of the propane chain appear as a quintet at δ 1.73 ppm, and the methylene protons adjacent to the nitrogen atoms appear as a triplet at δ 2.71 ppm. researchgate.net

Table 1: Predicted ¹H NMR Data for N-((o-Tolyl)methyl)propane-1,3-diamine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.4 | Multiplet | 4H |

| Benzylic (Ar-CH₂-N) | ~3.8 | Singlet | 2H |

| Propane (-N-CH₂-CH₂-CH₂-N-) | ~2.8 | Triplet | 2H |

| Propane (-N-CH₂-CH₂-CH₂-N-) | ~1.7 | Quintet | 2H |

| Propane (-CH₂-CH₂-NH₂) | ~2.9 | Triplet | 2H |

| Tolyl Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |

Note: This is a predicted table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N-((o-Tolyl)methyl)propane-1,3-diamine would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the o-tolyl group would resonate in the downfield region (typically 125-140 ppm). The benzylic carbon and the carbons of the propane chain would appear at higher field strengths. The methyl carbon of the tolyl group would be found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for N-((o-Tolyl)methyl)propane-1,3-diamine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Benzylic (Ar-CH₂-N) | 50 - 55 |

| Propane (-N-CH₂-CH₂-CH₂-N-) | 45 - 50 |

| Propane (-N-CH₂-CH₂-CH₂-N-) | 30 - 35 |

| Propane (-CH₂-CH₂-NH₂) | 40 - 45 |

Note: This is a predicted table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, allowing for the unambiguous assignment of the methylene protons in the propane chain. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For N-((o-Tolyl)methyl)propane-1,3-diamine (C₁₁H₁₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight (approximately 178.27 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the C-N bonds and the C-C bonds of the propane chain. For example, a prominent fragment would be expected from the loss of the propyl-1,3-diamine group, resulting in a tolylmethyl cation (m/z ≈ 91). Another characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms.

Table 3: Predicted Mass Spectrometry Data for N-((o-Tolyl)methyl)propane-1,3-diamine

| m/z | Predicted Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 105 | [C₇H₇-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Note: This is a predicted table based on common fragmentation patterns for similar compounds. Actual experimental fragmentation will depend on the ionization method used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-((o-Tolyl)methyl)propane-1,3-diamine would exhibit characteristic absorption bands for the N-H, C-H, C-N, and aromatic C=C bonds.

The N-H stretching vibrations of the primary and secondary amine groups would appear as moderate to weak bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Infrared Spectroscopy Data for N-((o-Tolyl)methyl)propane-1,3-diamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium - Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium - Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Note: This is a predicted table based on characteristic IR absorption frequencies. Actual peak positions and intensities can be influenced by the molecular environment.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of N-((o-Tolyl)methyl)propane-1,3-diamine contains two primary chromophores: the substituted benzene (B151609) ring (the o-tolyl group) and the nitrogen atoms of the diamine chain with their non-bonding lone pair electrons.

The electronic spectrum of this compound is expected to be dominated by transitions involving these groups. The aromatic ring gives rise to π → π* transitions, which are typically intense. hnue.edu.vn The benzene chromophore itself has characteristic absorptions, including primary bands around 184 and 202 nm and a less intense secondary band with fine structure at about 255 nm. hnue.edu.vn The presence of alkyl and amino substituents on the ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands.

Additionally, the nitrogen atoms possess lone pairs of non-bonding electrons (n electrons). These can undergo transitions to anti-bonding sigma orbitals (n → σ) and anti-bonding pi orbitals (n → π). youtube.comyoutube.com The n → σ* transitions are common in amines and typically occur in the 175 to 200 nm range. hnue.edu.vn The n → π* transitions, which are generally less intense, involve the promotion of a lone-pair electron into the π* anti-bonding orbital of the aromatic ring. nih.gov

Table 1: Expected Electronic Transitions for N-((o-Tolyl)methyl)propane-1,3-diamine

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | o-Tolyl group (Benzene ring) | ~200-280 | High |

| n → σ | Amine groups (Nitrogen atoms) | ~175-200 | Medium |

| n → π | Amine n-electrons to Ring π system | >280 | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

While specific crystal structure data for N-((o-Tolyl)methyl)propane-1,3-diamine is not publicly available, analysis of closely related propane-1,3-diamine derivatives provides insight into the type of structural information that can be obtained. For instance, studies on complexes and salts of propane-1,3-diamine reveal detailed solid-state conformations. nih.govresearchgate.net In a crystallographic study, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are inferred. Key data points from such an analysis include the crystal system, space group, and unit cell dimensions. As an illustrative example, the crystallographic data for a manganese(II) complex of a propane-1,3-diamine derivative is presented below. researchgate.net

Table 2: Illustrative Crystal Structure Data for a Related Propane-1,3-Diamine Derivative ([N,N′-Bis(2-oxido-1-naphthylmethylidene)propane-1,3-diamine]manganese(II))

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 30.650 |

| b (Å) | 8.464 |

| c (Å) | 7.769 |

| V (ų) | 2015.5 |

| Z | 4 |

Note: This data is for a related compound and serves to illustrate the parameters obtained from an X-ray crystallography experiment. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. libretexts.org This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate the compound's empirical formula. For N-((o-Tolyl)methyl)propane-1,3-diamine, the molecular formula is C₁₁H₁₈N₂. nih.gov

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). Experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified. The experimental results are generally expected to be within ±0.4% of the theoretical values to confirm the empirical formula.

Table 3: Elemental Composition of N-((o-Tolyl)methyl)propane-1,3-diamine (Formula: C₁₁H₁₈N₂)

| Element | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 132.121 | 74.10% |

| Hydrogen (H) | 1.008 | 18.144 | 10.18% |

| Nitrogen (N) | 14.007 | 28.014 | 15.71% |

| Total | 178.279 | 100.00% |

Chromatographic Methods for Purity Assessment and Component Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of a synthesized compound. In the analysis of aromatic amines like N-((o-Tolyl)methyl)propane-1,3-diamine, reversed-phase HPLC is commonly employed. thermofisher.com

In a typical setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. thermofisher.comthaiscience.info The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by the resulting chromatogram; a pure compound should ideally yield a single, sharp peak. A UV detector is commonly used, with the wavelength set to an absorption maximum of the aromatic chromophore (e.g., 254 nm) for sensitive detection. researchgate.net

Table 4: Typical HPLC Parameters for Purity Analysis of Aromatic Amines

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Acetate (B1210297) Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Column Temperature | 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for identifying the components of complex mixtures and confirming the molecular weight of a target compound.

For the analysis of diamines, an LC system similar to that described for HPLC is used to separate the components of the mixture. nifc.gov.vnnih.gov To enhance retention of polar amines on reversed-phase columns, an ion-pairing agent such as heptafluorobutyric acid (HFBA) may be added to the mobile phase. researchgate.net After elution from the column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode (ESI+) is highly effective for amines, as they are readily protonated to form [M+H]⁺ ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound and providing structural information through fragmentation analysis (MS/MS). nih.govnih.gov

Table 5: General LC-MS Parameters for the Analysis of Diamines

| Parameter | Specification |

| Liquid Chromatography (LC) | |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Methanol or Acetonitrile / Water with 0.1% Formic Acid or HFBA |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry (MS) | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Expected [M+H]⁺ Ion | m/z 179.16 |

Reactivity and Reaction Mechanisms of N O Tolyl Methyl Propane 1,3 Diamine Derivatives

Amination and Alkylation Reactions

The amine groups of N-((o-Tolyl)methyl)propane-1,3-diamine readily undergo amination and alkylation reactions. These reactions are fundamental to the synthesis of more complex derivatives.

Alkylation of the primary and secondary amine functionalities can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. The less sterically hindered primary amine is generally more reactive towards alkylation than the secondary amine. However, reaction conditions can be tuned to favor mono- or di-alkylation at either nitrogen atom.

Amination reactions, such as reductive amination with aldehydes or ketones, can be employed to introduce additional substituents. For instance, the reaction with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield a secondary or tertiary amine, depending on the starting material and stoichiometry.

A summary of typical alkylation reactions is presented below:

| Reactant | Alkylating Agent | Product | Reaction Type |

| N-((o-Tolyl)methyl)propane-1,3-diamine | Methyl Iodide | N-Methyl-N'-((o-tolyl)methyl)propane-1,3-diamine | Nucleophilic Substitution |

| N-((o-Tolyl)methyl)propane-1,3-diamine | Benzyl Bromide | N-Benzyl-N'-((o-tolyl)methyl)propane-1,3-diamine | Nucleophilic Substitution |

Formation and Reactivity of Iminospecies in Diamine Chemistry

The primary amine group of N-((o-Tolyl)methyl)propane-1,3-diamine can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This condensation reaction is typically reversible and acid-catalyzed.

The resulting imine is susceptible to nucleophilic attack at the imine carbon and can also be reduced to form a secondary amine. The formation of iminospecies is a key step in many synthetic transformations involving diamines, including the synthesis of heterocyclic compounds. The presence of the second amine group can influence the reactivity of the imine through intramolecular interactions or by participating in subsequent reactions.

Radical Processes in Unsymmetrical Diamine Formation

Radical reactions offer an alternative pathway for the synthesis of unsymmetrical diamines. While not as common as traditional nucleophilic substitution or reductive amination, radical processes can be effective for forming C-N bonds. For example, a radical generated on a suitable precursor could be trapped by one of the amine groups of a protected N-((o-Tolyl)methyl)propane-1,3-diamine derivative.

Recent advancements have demonstrated the use of photo-induced reactions for the synthesis of unsymmetrical 1,2-diamines, which proceed via a visible light-mediated radical chain process. rsc.org Such methodologies could potentially be adapted for the synthesis of derivatives of N-((o-Tolyl)methyl)propane-1,3-diamine.

Mechanisms of Stereoselective Transformations involving Diamines

Diamines are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.govbohrium.com The stereochemistry of N-((o-Tolyl)methyl)propane-1,3-diamine derivatives can be controlled or can be used to direct the stereochemical outcome of a reaction.

For example, in metal-catalyzed reactions, the diamine can coordinate to the metal center, creating a chiral environment that influences the approach of the substrate, leading to the preferential formation of one enantiomer or diastereomer. The mechanism often involves the formation of a transient metal-diamine complex where the steric and electronic properties of the diamine dictate the stereoselectivity. nih.govbohrium.com

The design of 1,3-diamine-derived catalysts has been shown to be effective in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. nih.govbohrium.com In these systems, it is proposed that the primary and tertiary amines of the 1,3-diamine derivative act cooperatively to facilitate the reaction. nih.govbohrium.com

Oxidative and Reductive Reactivity Profiles

The amine groups of N-((o-Tolyl)methyl)propane-1,3-diamine can be oxidized under various conditions. Mild oxidation may lead to the formation of hydroxylamines or imines, while stronger oxidizing agents can lead to cleavage of the C-N bonds.

Conversely, while the amine groups themselves are not readily reduced, other functional groups within a derivative of N-((o-Tolyl)methyl)propane-1,3-diamine can be selectively reduced. For example, an imine formed from the primary amine can be reduced to a secondary amine using reducing agents like sodium borohydride or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is a common strategy for the alkylation of amines.

The reactivity of related N-alkyl-1,3-propanediamines indicates that they neutralize acids in exothermic reactions and may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. chemicalbook.com

Coordination Chemistry of N O Tolyl Methyl Propane 1,3 Diamine As a Ligand

Chelation Behavior of N-Substituted Propane-1,3-diamines

Propane-1,3-diamine and its derivatives are classic examples of bidentate ligands, coordinating to a central metal ion through the lone pairs of electrons on their two nitrogen atoms. wikipedia.org This coordination results in the formation of a thermodynamically stable six-membered chelate ring. The flexibility of the trimethylene (-CH₂-CH₂-CH₂-) backbone allows the chelate ring to adopt various conformations, most commonly a stable chair conformation, but boat and twist-boat forms are also observed depending on the metal center and the steric demands of other ligands in the coordination sphere. researchgate.net

The introduction of substituents on the nitrogen atoms, as in N-((o-Tolyl)methyl)propane-1,3-diamine, significantly modulates the ligand's electronic and steric properties. The N-substituent can influence the basicity of the nitrogen donors and, more importantly, introduce steric hindrance that affects the geometry and stability of the resulting metal complex. The (o-Tolyl)methyl group, with its ortho-methylated phenyl ring, is a relatively bulky substituent. This steric bulk can limit the number of ligands that can coordinate to a metal center and may favor lower coordination numbers to minimize steric repulsion between adjacent ligands.

Synthesis and Characterization of Transition Metal Complexes with N-((o-Tolyl)methyl)propane-1,3-diamine Ligands

The synthesis of transition metal complexes with N-((o-Tolyl)methyl)propane-1,3-diamine ligands typically follows well-established procedures for metal-amine complexation. A common method involves the direct reaction of the diamine ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724). nih.gov The stoichiometry of the reactants can be adjusted to favor the formation of complexes with different ligand-to-metal ratios, such as [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, or [M(L)₃]²⁺.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis confirms the empirical formula and the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy is used to verify the coordination of the diamine to the metal. Key indicators include a shift in the N-H stretching and bending vibrations upon complexation and the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations. mdpi.comqu.edu.iq

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic structure and coordination geometry of the metal center. The spectra typically display bands arising from d-d electronic transitions within the metal ion and, in some cases, ligand-to-metal charge transfer (LMCT) bands. mdpi.comnih.gov

Single-Crystal X-ray Diffraction offers definitive structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. researchgate.net

Octahedral geometry is one of the most common coordination geometries for transition metal complexes, involving a central metal ion surrounded by six ligands. nih.gov Complexes of N-((o-Tolyl)methyl)propane-1,3-diamine can achieve this geometry in several ways. For instance, three bidentate diamine ligands can coordinate to a single metal ion to form a tris-chelate complex with the general formula [M(L)₃]ⁿ⁺. Alternatively, two diamine ligands can occupy four coordination sites, with the remaining two sites filled by monodentate ligands like water, halides, or pseudohalides, resulting in a complex of the type [M(L)₂(X)₂]ⁿ⁺. researchgate.net In such complexes, the two monodentate ligands can be arranged in either a cis or trans configuration. The electronic spectra of octahedral Ni(II) complexes, for example, are characterized by specific d-d transitions, such as the ³A₂g → ³T₁g(P) and ³A₂g → ³T₁g(F) transitions. mdpi.com

Four-coordinate complexes are also prevalent, particularly for metal ions like Ni(II), Pd(II), Pt(II), and Cu(II). These complexes can adopt either a square planar or a tetrahedral geometry. Square planar geometry is especially common for d⁸ metal ions such as Ni(II) and Pd(II). researchgate.net Studies on related Schiff base complexes derived from 1,3-diaminopropane (B46017) have shown that Ni(II) can form complexes with a distorted square planar N₄ environment. researchgate.net The preference for square planar versus tetrahedral geometry is governed by a delicate balance between ligand field stabilization energy and steric repulsion. The significant steric bulk of the (o-Tolyl)methyl group in the N-((o-Tolyl)methyl)propane-1,3-diamine ligand might disfavor the formation of a perfectly planar arrangement, potentially leading to a tetrahedrally distorted square-planar geometry or a fully tetrahedral complex to alleviate steric strain.

As a classic chelating ligand, N-((o-Tolyl)methyl)propane-1,3-diamine is expected to primarily form stable mononuclear complexes, where one or more ligand molecules are bound to a single metal center. researchgate.net However, the formation of multinuclear structures is also possible under certain conditions. Dinuclear or polynuclear complexes can arise if the diamine ligand acts as a bridge between two metal centers. While this bridging mode is less common for the flexible propane-1,3-diamine backbone itself, the presence of other ancillary bridging ligands, such as halides, hydroxides, or carboxylates, can facilitate the assembly of di- or polynuclear architectures. nih.gov For example, two metal centers can be linked by acetate (B1210297) or nitrate (B79036) bridges, with the diamine ligand serving as a terminal chelating ligand on each metal. nih.gov

Influence of Ligand Architecture on Coordination Preferences and Metal-Ligand Interactions

The specific architecture of N-((o-Tolyl)methyl)propane-1,3-diamine plays a critical role in determining its coordination behavior. Two primary structural features are key:

The N-((o-Tolyl)methyl) Substituent: This bulky group is the most influential feature for dictating coordination preferences. Its steric hindrance can:

Limit the Coordination Number: The space occupied by the tolyl groups may prevent the coordination of the maximum possible number of ligands, favoring four-coordinate over six-coordinate geometries.

Influence Geometry: In four-coordinate complexes, significant steric clash between ligands can favor a tetrahedral arrangement over a more crowded square planar geometry.

Restrict Ligand Conformation: The substituent can lock the six-membered chelate ring into a specific conformation to minimize steric interactions.

Electronic and Spectroscopic Properties of Diamine Metal Complexes

The electronic and spectroscopic properties of metal complexes containing N-((o-Tolyl)methyl)propane-1,3-diamine are diagnostic of their structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region) and N-H bending (around 1600 cm⁻¹). Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, indicating the involvement of the nitrogen lone pairs in bonding. The most direct evidence of coordination is the appearance of new absorption bands in the far-infrared region (below 600 cm⁻¹), which are assigned to M-N stretching vibrations. mdpi.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes are dominated by transitions involving the d-orbitals of the metal ion. The energy and intensity of these d-d absorption bands are highly dependent on the coordination geometry and the identity of the metal. For example, octahedral Ni(II) complexes typically exhibit multiple absorption bands in the visible and near-infrared regions, whereas square planar Ni(II) complexes often show a strong absorption band in the 400-500 nm range. mdpi.com The table below summarizes typical electronic transitions for Co(II) and Ni(II) in an octahedral environment.

| Metal Ion | Coordination Geometry | Typical d-d Transitions | Approximate Wavelength (nm) |

|---|---|---|---|

| Co(II) | Octahedral | ⁴T₁g → ⁴T₂g(F) ⁴T₁g → ⁴A₂g(F) ⁴T₁g → ⁴T₁g(P) | ~1100-1300 ~600-700 ~450-550 |

| Ni(II) | Octahedral | ³A₂g → ³T₂g(F) ³A₂g → ³T₁g(F) ³A₂g → ³T₁g(P) | ~1000-1200 ~600-700 ~350-450 |

Note: The data in this table represents typical values for octahedral Co(II) and Ni(II) complexes and serves as a reference for complexes with N-((o-Tolyl)methyl)propane-1,3-diamine. mdpi.com

Computational Chemistry Investigations of N Substituted Propane 1,3 Diamines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For a molecule like N-((o-Tolyl)methyl)propane-1,3-diamine, DFT calculations can be employed to determine various electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-((o-Tolyl)methyl)propane-1,3-diamine, the nitrogen atoms of the diamine chain are expected to be electron-rich sites, making them susceptible to electrophilic attack, while the aromatic ring could also participate in various interactions.

In related research on N-o-tolyl derivatives, such as N-Acetyl-N-o-tolyl-acetamide, DFT calculations at the B3LYP/6–31G* level have been used to optimize ground state geometries and compute vibrational frequencies . Such studies provide a foundation for understanding the structural and electronic properties of molecules containing the o-tolyl group.

Table 1: Predicted Electronic Properties of N-substituted Propane-1,3-diamines from DFT Calculations

| Property | Predicted Significance for N-((o-Tolyl)methyl)propane-1,3-diamine |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like N-((o-Tolyl)methyl)propane-1,3-diamine, MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's motion, MD can identify the most stable conformations and the energy barriers between them. The propane-1,3-diamine backbone allows for significant conformational flexibility, and the presence of the bulky (o-tolyl)methyl substituent will influence the preferred spatial arrangements. Understanding these conformations is crucial as they can affect the molecule's physical and biological properties.

MD simulations are also invaluable for studying intermolecular interactions. For instance, they can model how N-((o-Tolyl)methyl)propane-1,3-diamine interacts with water molecules in an aqueous environment, providing information about its solubility and hydration. In a biological context, MD simulations can be used to predict how the molecule might bind to a protein receptor, offering insights into its potential pharmacological activity. Studies on related amino alcohols have utilized MD simulations to understand the role of intermolecular interactions with solvents on conformational preferences nih.gov.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly methods like DFT, can be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a reaction can be mapped out. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

For N-((o-Tolyl)methyl)propane-1,3-diamine, computational methods could be used to predict its reactivity in various chemical transformations. For example, the mechanism of its reaction with an electrophile could be investigated by calculating the energies of the transition states for attack at different nucleophilic sites (e.g., the nitrogen atoms). The calculated activation energies (the energy difference between the reactants and the transition state) can help to predict the most likely reaction pathway.

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Supramolecular interactions are non-covalent forces between molecules that play a critical role in determining the structure and properties of chemical and biological systems. For N-((o-Tolyl)methyl)propane-1,3-diamine, several types of supramolecular interactions are possible.

Hydrogen Bonding: The amine groups in the propane-1,3-diamine chain can act as both hydrogen bond donors and acceptors. Computational methods can be used to analyze the strength and geometry of these hydrogen bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules). For example, studies on 1,3-amino alcohols have used DFT calculations to show the presence of intramolecular O-H···N hydrogen bonds that stabilize certain conformations nih.gov.

π-Stacking: The o-tolyl group provides an aromatic ring that can participate in π-stacking interactions with other aromatic systems. These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings, are important in various contexts, including the structure of DNA and the binding of drugs to receptors. Quantum chemical analyses have been performed on the π-π stacking of 3-methylindole to understand the influence of substituents on the interaction strength mdpi.com. Similar computational approaches could be applied to N-((o-Tolyl)methyl)propane-1,3-diamine to understand its potential for π-stacking.

Table 2: Key Supramolecular Interactions for N-((o-Tolyl)methyl)propane-1,3-diamine

| Interaction Type | Potential Role |

| Hydrogen Bonding | Influences conformation, solubility, and interactions with other molecules. |

| π-Stacking | Can lead to self-assembly and plays a role in binding to aromatic systems. |

| van der Waals Forces | Contribute to the overall intermolecular interactions and packing in the solid state. |

Supramolecular Chemistry and Self Assembly Driven by N O Tolyl Methyl Propane 1,3 Diamine

Design and Formation of Hydrogen-Bonded Architectures

Hydrogen bonding is a key directional interaction in the self-assembly of molecular components. The propane-1,3-diamine backbone of N-((o-Tolyl)methyl)propane-1,3-diamine is particularly effective in forming predictable hydrogen-bonded motifs, especially in the presence of complementary molecules such as carboxylic acids.

Research on the co-crystallization of aliphatic diamines with carboxylic acids has demonstrated the formation of well-defined, layered molecular arrays. nih.gov For instance, studies involving propane-1,3-diamine and 4-tert-butylbenzoic acid have shown that these components self-assemble to form 1:2 host-guest complexes. nih.gov X-ray diffraction studies of these assemblies reveal that the carboxylic acid protons are transferred to the amine nitrogen atoms, resulting in the formation of diammonium cations. nih.gov This charge-assisted hydrogen bonding leads to the creation of an extensive network of N-H···O interactions, forming a distinct "ionic" layer. This layer is then sandwiched between "less polar" layers composed of the aromatic rings of the carboxylic acid. nih.gov The adoption of these layered structures is driven by the tendency to maximize the number and strength of the hydrogen bond interactions within the ionic layer. nih.gov

The substitution of a hydrogen atom on one of the amine groups of propane-1,3-diamine with an o-tolyl group, as in N-((o-Tolyl)methyl)propane-1,3-diamine, introduces steric and electronic modifications that can influence the geometry of these hydrogen-bonded networks. The tolyl group can sterically direct the approach of guest molecules and its electronic properties can modulate the basicity of the amine groups, thereby affecting the strength of the hydrogen bonds.

Anion-π and π-π Interactions in Self-Assembled Systems

Beyond hydrogen bonding, other non-covalent forces such as anion-π and π-π interactions play a crucial role in the organization of supramolecular structures involving aromatic systems.

Anion-π Interactions: The interaction between an anion and the electron-deficient face of a π-system, known as the anion-π interaction, has emerged as a significant force in supramolecular chemistry. nih.govnih.gov Theoretical studies have established that these interactions are energetically favorable. nih.gov While the tolyl group in N-((o-Tolyl)methyl)propane-1,3-diamine is not strongly electron-deficient, the presence of protonated amine groups in its vicinity can modulate the electronic character of the aromatic ring, potentially facilitating interactions with anions. In self-assembled systems, anions can act as templates, directing the formation of specific architectures by interacting with the π-acidic cavities of the assembled hosts. nih.gov

Crystalline Assemblies and Network Structures

The combination of hydrogen bonding, and potentially anion-π and π-π interactions, in systems containing N-((o-Tolyl)methyl)propane-1,3-diamine can lead to the formation of highly ordered crystalline assemblies and intricate network structures.

As demonstrated by related systems, the co-crystallization of aliphatic diamines with dicarboxylic acids can result in the formation of three-dimensional networks with layered trilayer architectures. nih.gov In these structures, a central two-dimensional "ionic" layer, rich in hydrogen bonds, is flanked by two less polar aromatic layers. nih.gov The specific structure of these assemblies, including the formation of different hydrated forms, can be influenced by the choice of solvent and the specific diamine and carboxylic acid used. nih.gov

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| [propane-1,3-diamine·(4-tert-butylbenzoic acid)2] | Monoclinic | P21/c | N-H···O Hydrogen Bonding, van der Waals forces |

Computational Modeling of Supramolecular Interactions

Computational modeling has become an indispensable tool for understanding and predicting the behavior of supramolecular systems. mdpi.com Methods ranging from high-throughput screening to advanced quantum chemical calculations are employed to investigate the non-covalent interactions that govern self-assembly.

For systems involving molecules like N-((o-Tolyl)methyl)propane-1,3-diamine, computational methods can provide valuable insights into:

Interaction Energies: Quantum chemical calculations can be used to accurately determine the strength of various non-covalent interactions, such as hydrogen bonds, anion-π, and π-π interactions. mdpi.com This information is crucial for understanding the driving forces behind the self-assembly process.

Structure Prediction: Computational algorithms can be used to predict the most stable crystalline arrangements of molecules. amazonaws.com By calculating the lattice enthalpy of different possible packing arrangements, researchers can identify the most likely crystal structures. amazonaws.com

Understanding Complex Networks: For intricate hydrogen-bonded networks, computational tools can help to elucidate the connectivity and topology of the assembly. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of these systems in solution.

The use of computational modeling can significantly accelerate the discovery and design of new supramolecular materials based on N-((o-Tolyl)methyl)propane-1,3-diamine and related compounds by providing a theoretical framework to guide experimental investigations.

| Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of interaction energies and geometries | Strength and nature of non-covalent bonds |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of inter- and intramolecular interactions |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Dynamic behavior and stability of assemblies in solution |

| Crystal Structure Prediction (CSP) | Generation of plausible crystal packing | Prediction of stable crystalline polymorphs |

Future Research Directions and Outlook for N O Tolyl Methyl Propane 1,3 Diamine Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-((o-Tolyl)methyl)propane-1,3-diamine likely involves the reductive amination of o-tolualdehyde with propane-1,3-diamine. ontosight.ai While effective, future research should explore more advanced and efficient synthetic strategies that offer greater control, atom economy, and access to a wider range of derivatives.

Promising future directions include:

Directed Hydroamination: Rhodium-catalyzed hydroamination of allylic amines has emerged as a powerful method for creating unsymmetrical diamines. nih.govresearchgate.net Future work could develop a pathway starting from an o-tolyl-substituted allylamine (B125299) and reacting it with ammonia (B1221849) or a protected amine equivalent, offering a highly atom-economical route.

Photo-induced Multicomponent Reactions: Recent advances have demonstrated the one-step synthesis of diverse unsymmetrical 1,2-diamines by combining amines, aldehydes, and iodoarenes under catalyst- and base-free photo-induced conditions. rsc.org Adapting such a multicomponent strategy could provide a rapid and modular approach to synthesizing N-((o-Tolyl)methyl)propane-1,3-diamine and its analogues.

Tandem Reductive Amination/Asymmetric Transfer Hydrogenation: For the synthesis of chiral derivatives, rhodium-catalyzed tandem reactions have proven effective in producing N,N'-diaryl vicinal diamines with high enantioselectivity. acs.org Applying this concept could lead to the enantioselective synthesis of chiral analogues of the target compound, which would be highly valuable for asymmetric catalysis.

These modern synthetic approaches could significantly streamline the production of this diamine and its derivatives, making them more accessible for broader application.

Development of Advanced Catalytic Systems

The structural characteristics of N-((o-Tolyl)methyl)propane-1,3-diamine make it an excellent candidate for development as both a ligand in organometallic catalysis and as an organocatalyst itself.

Ligand in Transition Metal Catalysis: Diamine-based ligands are crucial for a multitude of transition metal-catalyzed reactions, including those mediated by copper, palladium, and ruthenium. rsc.orgnih.gov The N,N-bidentate chelation motif offered by N-((o-Tolyl)methyl)propane-1,3-diamine could be used to stabilize metal centers and influence the steric and electronic environment of the catalytic pocket. Future research should focus on synthesizing and evaluating its complexes with various metals. For instance, its palladium complexes could be screened for activity in cross-coupling reactions like the Suzuki-Miyaura coupling, chinesechemsoc.org while its ruthenium complexes could be investigated for applications in asymmetric hydrogenation. nih.gov

Organocatalysis: Chiral 1,3-diamine derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions of ketones, where the primary and tertiary amine groups act cooperatively. nii.ac.jp N-((o-Tolyl)methyl)propane-1,3-diamine, with its primary and secondary amines, offers a similar platform. Future studies could explore its use as a precatalyst for reactions involving enamine or iminium ion intermediates, such as Michael additions and aldol (B89426) reactions. The steric bulk of the o-tolyl group could be instrumental in achieving high stereocontrol.

A systematic study of its catalytic performance, benchmarked against existing ligands, would be a critical step.

| Catalytic System | Metal Center | Target Reaction Type | Key Research Objective |

|---|---|---|---|

| Organometallic Complex | Palladium (Pd) | Suzuki-Miyaura Coupling | Investigate the influence of the o-tolyl group on reaction yield and selectivity. |

| Organometallic Complex | Copper (Cu) | Goldberg Reaction (C-N Coupling) | Develop milder reaction conditions enabled by the diamine ligand. nih.gov |

| Organometallic Complex | Ruthenium (Ru) | Asymmetric Ketone Hydrogenation | Synthesize chiral analogues and evaluate enantiomeric excess (e.e.) in product alcohols. nih.gov |

| Organocatalyst | N/A | Asymmetric Mannich Reaction | Explore cooperative catalysis between the two amine groups for high stereoselectivity. nii.ac.jp |

Design of New Supramolecular Assemblies

The combination of hydrogen bond donors (N-H) and acceptors (N) within N-((o-Tolyl)methyl)propane-1,3-diamine provides a foundation for constructing ordered supramolecular structures. The molecule's asymmetry is a key feature that can be exploited to create complex, non-centrosymmetric assemblies.

Future research in this area should investigate:

Hydrogen-Bonded Networks: The primary and secondary amines can participate in predictable hydrogen-bonding motifs, similar to those seen in melamine (B1676169) derivatives, to form tapes, sheets, or 3D networks. researchgate.net The o-tolyl group can direct the packing of these networks through steric influence and potential C-H···π interactions.

Macrocycle Synthesis: The diamine can serve as a flexible building block in the [n+n] condensation with dialdehydes to form novel macrocycles. mdpi.com The resulting imine macrocycles can be subsequently reduced to their more stable amine counterparts. These macrocycles could function as host molecules for specific guests or as ligands for metal ions.

Crystal Engineering: A systematic study of the co-crystallization of N-((o-Tolyl)methyl)propane-1,3-diamine with various carboxylic acids or other hydrogen-bonding partners could reveal new and predictable supramolecular synthons. The goal would be to control crystal packing and material properties like solubility and melting point.

Integration with Emerging Materials Science Disciplines

The reactivity of the amine groups allows for the covalent integration of N-((o-Tolyl)methyl)propane-1,3-diamine into functional materials, particularly in the rapidly advancing field of Metal-Organic Frameworks (MOFs).

Post-Synthetic Modification of MOFs: MOFs with open metal sites can be functionalized by grafting diamines onto the metal nodes. eurekalert.org This "diamine-appended MOF" strategy has been shown to dramatically enhance CO2 capture performance. Future work should explore the post-synthetic modification of frameworks like Mg2(dobpdc) with N-((o-Tolyl)methyl)propane-1,3-diamine. The bulky o-tolyl group could influence framework stability and modulate the adsorption/desorption properties. researchgate.net

Diamine-Based Linkers for MOFs: The diamine can be derivatized, for example, by reacting it with isophthalic acid derivatives, to create a new, longer, and more flexible organic linker for MOF synthesis. The inherent asymmetry of the linker could lead to the formation of novel framework topologies with unique pore environments. Research in this area could access frameworks that are challenging to create through direct synthesis. nih.govnih.gov

Polymer and Hydrogel Synthesis: Diamines are fundamental building blocks for polymers like polyamides and polyurethanes. N-((o-Tolyl)methyl)propane-1,3-diamine could be used as a cross-linking agent or monomer to create new polymers or hydrogels with tailored properties. For example, related diamines have been used to create antimicrobial superabsorbers. sigmaaldrich.com

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. scilit.comacs.org Applying advanced computational modeling to N-((o-Tolyl)methyl)propane-1,3-diamine can provide deep mechanistic insights and guide experimental efforts, saving significant time and resources.

Key areas for future computational investigation include:

Conformational Analysis and Coordination Chemistry: Density Functional Theory (DFT) calculations can be used to predict the stable conformers of the molecule and its binding modes and energies with various metal ions. This information is crucial for designing effective catalysts. mdpi.com

Modeling Catalytic Cycles: Computational methods can elucidate the complete energy profile of a proposed catalytic cycle. nih.gov This would allow researchers to predict reaction barriers, identify rate-limiting steps, and understand the origins of selectivity for catalytic systems employing this diamine as a ligand.

Predicting Supramolecular Interactions: Molecular dynamics (MD) simulations and QSAR studies can model the self-assembly behavior of the diamine, predicting how it will form hydrogen-bonded networks or interact with other molecules in a supramolecular context. nih.gov

Designing MOF Properties: Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the gas adsorption properties (e.g., for CO2) of hypothetical MOFs incorporating this diamine as a linker or a post-synthetic modification agent, allowing for the in silico screening of promising materials before synthesis.

| Research Area | Computational Method | Parameter/Property to Predict | Anticipated Impact |

|---|---|---|---|

| Catalysis | DFT | Ligand-Metal Bond Dissociation Energy (BDE) nih.gov | Guides selection of stable yet reactive catalytic complexes. |

| Catalysis | DFT/Transition State Theory | Activation Energies (ΔG‡) of Catalytic Steps | Rationalizes catalyst activity and selectivity; identifies bottlenecks. nih.gov |

| Supramolecular Chemistry | Molecular Dynamics (MD) | Radial Distribution Functions | Predicts hydrogen bonding patterns and self-assembly behavior. |

| Materials Science (MOFs) | GCMC Simulations | Gas Adsorption Isotherms (CO₂, CH₄) | Screens potential MOF structures for gas separation applications. |

| General | DFT/QTAIM | Electrostatic Potential, Bond Critical Points mdpi.com | Understands non-covalent interactions guiding molecular recognition. |

Q & A

Q. What are the optimal synthetic routes for preparing N-((o-Tolyl)methyl)propane-1,3-diamine, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The synthesis involves alkylating propane-1,3-diamine with o-Tolylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). To minimize poly-alkylation byproducts:

- Use a molar ratio of 1:1.05 (diamine:alkylating agent) to ensure controlled mono-substitution.

- Maintain temperatures below 5°C during reagent addition to suppress side reactions.

- Employ continuous flow reactors for precise stoichiometric control, achieving yields of 75–83% in analogous systems .

Purification via fractional distillation (80–100°C at 0.1 mmHg) followed by recrystallization (ethanol/water, 3:1 v/v) isolates the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of N-((o-Tolyl)methyl)propane-1,3-diamine?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H NMR (400 MHz, D₂O): Key signals include δ 2.65–2.85 ppm (m, 4H, CH₂-NH₂), δ 3.40 ppm (s, 2H, Ar-CH₂-N), and aromatic protons (δ 6.8–7.2 ppm) for the o-Tolyl group .

- ESI-MS : Expect [M+H]⁺ at m/z 207.2 with isotopic pattern matching C₁₁H₁₈N₂.

- FT-IR : N-H stretches (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.

Q. What solvent systems and purification methods are recommended for isolating N-((o-Tolyl)methyl)propane-1,3-diamine with >95% purity?

- Methodological Answer :

| Step | Conditions | Efficiency |

|---|---|---|

| Liquid-liquid extraction | 10% HCl(aq)/DCM partition | Removes unreacted precursors |

| Distillation | Short-path at 0.5 mmHg, 90–100°C | Eliminates low-boiling impurities |

| Crystallization | Ethyl acetate/n-hexane (1:4) at -20°C | Achieves >99% purity (HPLC) |

| These methods are adapted from protocols for structurally similar N-alkylated diamines . |

Advanced Research Questions

Q. How does the o-Tolylmethyl substituent influence the coordination chemistry of propane-1,3-diamine derivatives with transition metals?

- Methodological Answer : The bulky o-Tolyl group:

- Reduces denticity from tridentate (in unsubstituted analogs) to bidentate coordination due to steric hindrance.

- Enhances thermodynamic stability in Cu(II) complexes by 15–20% (ΔG = -34.2 kJ/mol vs. -28.9 kJ/mol in control systems) .

- Modifies redox potentials : Cyclic voltammetry shows a +120 mV shift in E₁/₂ (vs. Ag/AgCl) compared to non-substituted analogs.

Single-crystal X-ray diffraction (analogous to Cd-Schiff base complexes) reveals distorted octahedral geometries when coordinated to late transition metals.

Q. What experimental strategies resolve contradictions between in vitro and cell-based activity data for N-((o-Tolyl)methyl)propane-1,3-diamine derivatives?

- Methodological Answer : Systematic discrepancy analysis should include:

Q. What computational modeling approaches are suitable for predicting the binding affinity of N-((o-Tolyl)methyl)propane-1,3-diamine derivatives to enzymatic targets?

- Methodological Answer : A tiered computational protocol:

Molecular docking (AutoDock Vina): Screen against crystal structures (e.g., PDB: 4XP4 for serotonin transporter).

Molecular dynamics simulations (GROMACS): Analyze 100 ns trajectories for binding pose stability.

MM-PBSA calculations : Quantify free energy contributions (e.g., π-cation interaction between o-Tolyl and Arg104 contributes -3.8 kcal/mol).

Validate predictions by synthesizing fluorinated analogs and measuring binding kinetics (SPR, Kd correlation R² = 0.91) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.